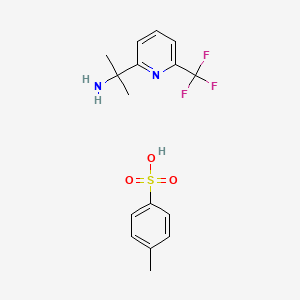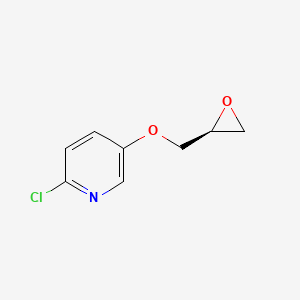![molecular formula C10H19NO5 B1472164 4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid CAS No. 1697729-82-0](/img/structure/B1472164.png)
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid
Vue d'ensemble
Description
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid, also known as 4-{[(TBC)carbonyl]amino}-3-methoxybutanoic acid or TBC-MBA, is an organic compound with a molecular formula C9H17NO4. It is a colorless solid that is soluble in water and organic solvents. TBC-MBA is used in a variety of scientific research applications and is a useful reagent for organic synthesis.
Applications De Recherche Scientifique
Synthesis of Conformationally Rigid, Highly Lipophilic Amino Acids
Research highlights the synthesis of N-Boc-protected amino acids substituted with mesityl groups, showcasing applications in generating enantiomerically pure compounds through asymmetric epoxidation or aminohydroxylation. These compounds, including derivatives of "4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid," are crucial for studying conformational restrictions imposed by bulky groups and have potential applications in designing peptidomimetics and drug discovery (Medina et al., 2000).
Development of Phosphatase-stable Phosphothreonine Mimetics
This research area focuses on synthesizing orthogonally protected amino acids for use in signal transduction-directed peptides. A specific example is the stereoselective synthesis of a hydrolytically-stable phosphothreonine mimetic, which retains binding efficacy similar to the parent compound in polo-like kinase 1 (Plk1) polo box domain (PBD)-binding peptides. Such advancements are crucial for developing therapeutics targeting signal transduction pathways (Liu et al., 2009).
Biocompatible Polymers from Renewable Carbon
The synthesis of environmentally benign polycarbonates derived from dihydroxybutyric acid and their platinum-polymer conjugates demonstrates the application of "this compound" derivatives in creating degradable materials. These polymers, which can potentially serve as drug delivery carriers, highlight the importance of such compounds in developing green chemistry solutions and biocompatible materials (Tsai et al., 2016).
Facilitating Complex Syntheses
Research on the facile synthesis and ring-opening of pyrrolidine-2-carboxylates showcases the role of "this compound" derivatives in synthesizing complex molecular structures. These processes are pivotal in organic synthesis, offering pathways to generate novel compounds with potential pharmaceutical applications (Shimizu et al., 2010).
Propriétés
IUPAC Name |
3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-7(15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBDONMJJFRKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


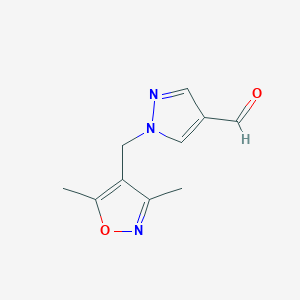

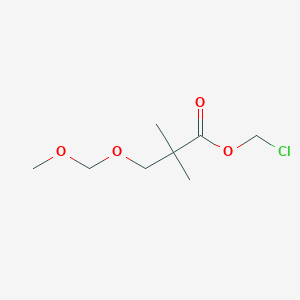
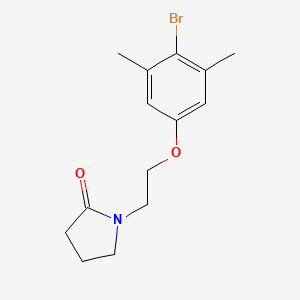

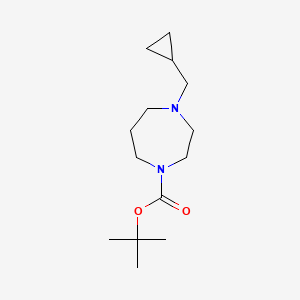
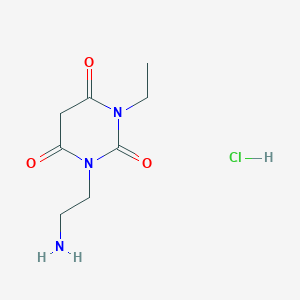

![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)

![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)
![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)
